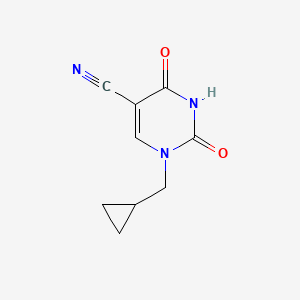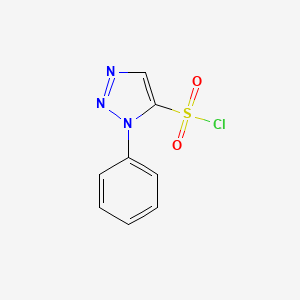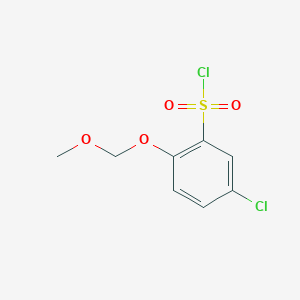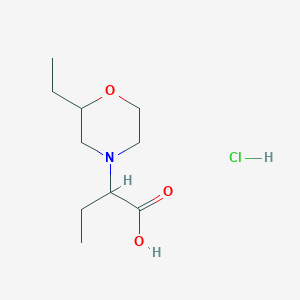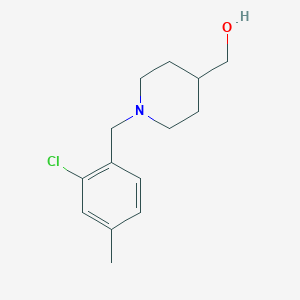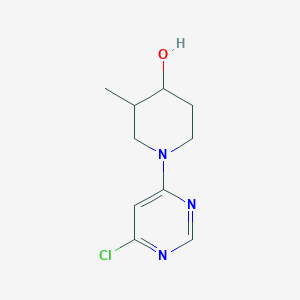
1,3-ジエチルピペリジン-4-オール
説明
1,3-Diethylpiperidin-4-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Diethylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diethylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
ピペリジンは、創薬のための最も重要な合成フラグメントの1つであり、製薬業界において重要な役割を果たしています . その誘導体は、アルカロイドに加えて、20種類以上の医薬品クラスに存在しています .
各種ピペリジン誘導体の合成
置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンなどの様々なピペリジン誘導体の形成につながる分子内および分子間反応に関する科学文献 .
HIV治療のための生物学的評価
一連の新規ピペリジン-4-オール誘導体は、HIVの潜在的な治療のために設計、合成、および評価されました . これらの化合物のCCR5拮抗活性も評価されました .
生物学的に活性なピペリジンの合成
置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発は、現代の有機化学の重要な課題です .
抗ウイルス用途
ピペリジン誘導体は、いくつかの重要な薬理学的特徴を示しており、抗ウイルス剤など、さまざまな治療用途で使用されています .
製薬業界
作用機序
Target of Action
1,3-Diethylpiperidin-4-ol primarily targets the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the structure of 1,3-Diethylpiperidin-4-ol . The blockade of the CCR5 receptor by 1,3-Diethylpiperidin-4-ol prevents the entry of HIV-1 strains into cells .
Biochemical Pathways
It is known that the compound’s action on the ccr5 receptor plays a crucial role in the process of hiv-1 entry into cells . By blocking this receptor, 1,3-Diethylpiperidin-4-ol disrupts this process, thereby exerting its therapeutic effect .
Result of Action
The primary result of 1,3-Diethylpiperidin-4-ol’s action is the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound inhibits the process of viral entry, thereby potentially preventing the progression of HIV-1 infection .
生化学分析
Biochemical Properties
1,3-Diethylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction with cytochrome P450 suggests that 1,3-Diethylpiperidin-4-ol may influence the metabolism of other compounds by either inhibiting or enhancing the enzyme’s activity . Additionally, this compound has shown potential as a CCR5 antagonist, which is crucial in the treatment of HIV-1 infections .
Cellular Effects
1,3-Diethylpiperidin-4-ol affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating these pathways, 1,3-Diethylpiperidin-4-ol can alter gene expression and cellular metabolism . For instance, its interaction with CCR5 receptors can inhibit the entry of HIV-1 into cells, thereby preventing infection .
Molecular Mechanism
The molecular mechanism of 1,3-Diethylpiperidin-4-ol involves its binding interactions with specific biomolecules. It binds to the CCR5 receptor, forming a strong salt-bridge interaction with the receptor’s basic nitrogen atom . This binding inhibits the receptor’s function, preventing HIV-1 from entering the host cells. Additionally, 1,3-Diethylpiperidin-4-ol may influence gene expression by modulating transcription factors involved in immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Diethylpiperidin-4-ol have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that 1,3-Diethylpiperidin-4-ol remains stable under controlled conditions, but its degradation products can influence cellular functions . Long-term exposure to the compound has been associated with sustained inhibition of CCR5 receptors, which is beneficial for prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of 1,3-Diethylpiperidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 receptors without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1,3-Diethylpiperidin-4-ol is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound undergoes oxidation, leading to the formation of metabolites that can either be excreted or further metabolized. The interaction with cytochrome P450 enzymes suggests that 1,3-Diethylpiperidin-4-ol may influence the metabolism of other drugs, potentially leading to drug-drug interactions .
Transport and Distribution
Within cells and tissues, 1,3-Diethylpiperidin-4-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the CCR5 receptors on immune cells . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .
Subcellular Localization
1,3-Diethylpiperidin-4-ol is primarily localized in the cell membrane, where it interacts with membrane-bound receptors such as CCR5 . This localization is crucial for its activity, as it allows the compound to effectively inhibit receptor function. Additionally, post-translational modifications may influence its targeting to specific cellular compartments, enhancing its therapeutic potential .
特性
IUPAC Name |
1,3-diethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-8-7-10(4-2)6-5-9(8)11/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBZXXVYEGQYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


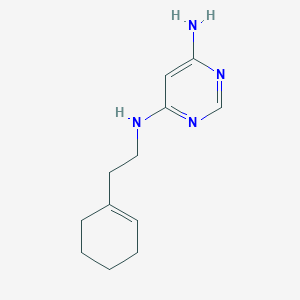

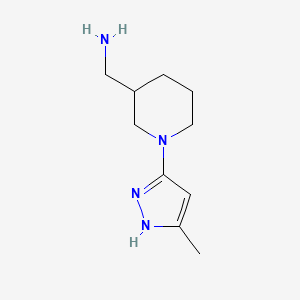
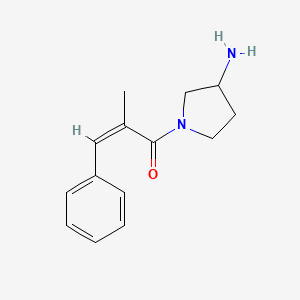
![6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1475231.png)
![6-[(4-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1475232.png)
